molecular formula C21H18O4 B13815880 4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one

4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B13815880
M. Wt: 334.4 g/mol
InChI Key: FNGFXWXIAKNNRV-UHFFFAOYSA-N
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Description

4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one consists of a benzopyran core fused with a furan ring and a phenylbutoxy side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, including ring formation, alkylation, and condensation reactionsThe phenylbutoxy side chain is then attached using Friedel-Crafts alkylation or similar techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control. For example, the use of a catalyst like P-W 2 C@NC and solvents like DMF can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .

Scientific Research Applications

4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives such as:

Uniqueness

What sets 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one apart is its unique combination of a benzopyran core, furan ring, and phenylbutoxy side chain.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

5-(4-phenylbutoxy)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O4/c22-21-14-19(23-10-5-4-8-15-6-2-1-3-7-15)17-12-16-9-11-24-18(16)13-20(17)25-21/h1-3,6-7,9,11-14H,4-5,8,10H2

InChI Key

FNGFXWXIAKNNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3

Origin of Product

United States

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